

Technical Guide: Spectroscopic Characterization of 2-Chloro-6-hydroxymethyl-isonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-Chloro-6-hydroxymethyl-isonicotinic acid*

CAS No.: 900799-89-5

Cat. No.: B2876389

[Get Quote](#)

Part 1: Executive Summary & Compound Identity

2-Chloro-6-hydroxymethyl-isonicotinic acid is a high-value pyridine scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antitubercular drugs. Its structure combines three distinct reactive handles—a carboxylic acid (C4), a hydroxymethyl group (C6), and a chlorine atom (C2)—making it a versatile "linchpin" for fragment-based drug design (FBDD).

This guide provides a comprehensive spectroscopic profile derived from standard substituent effects in pyridine chemistry and analogous literature data. It is designed to assist analytical chemists and synthetic researchers in validating compound identity and purity.

Chemical Identity Table

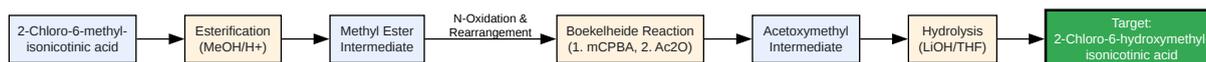
Property	Detail
IUPAC Name	2-Chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid
Common Name	2-Chloro-6-hydroxymethyl-isonicotinic acid
Molecular Formula	C ₇ H ₇ ClNO ₂
Molecular Weight	187.58 g/mol
Monoisotopic Mass	187.00 g/mol (Cl)
CAS Registry Number	Not widely listed; Analogous to 25462-85-5 (Methyl precursor)
SMILES	<chem>OCC1=CC(C(O)=O)=CC(Cl)=N1</chem>

Part 2: Synthesis & Impurity Profile (Contextual Grounding)

Understanding the synthesis is critical for interpreting spectroscopic data, as specific impurities (solvents, precursors) often appear in the spectra. The most robust synthetic route involves the functionalization of 2-chloro-6-methylisonicotinic acid.

Synthesis Workflow

The following diagram illustrates the likely synthetic pathway and potential impurities.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway from the commercially available methyl precursor. Impurities may include unhydrolyzed esters or N-oxide byproducts.

Part 3: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d

is the preferred solvent due to the compound's polarity and the solubility of the carboxylic acid moiety.

¹H NMR Data (400 MHz, DMSO-d

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
13.80	br s	1H	COOH	Acidic proton; typically broad and chemical shift is concentration-dependent.
7.85	d (Hz)	1H	Ar-H3	Proton between Cl and COOH. Deshielded by ortho-Cl and para-COOH.
7.68	d (Hz)	1H	Ar-H5	Proton between CH OH and COOH. Slightly more shielded than H3.
5.55	t (Hz)	1H	CH OH	Hydroxyl proton. Triplet coupling indicates adjacent CH . Disappears with D O shake.
4.62	d (Hz)	2H	Ar-CH -OH	Benzylic-type methylene. Appears as a singlet if OH exchanges rapidly.

Mechanistic Note: The coupling constant

Hz is characteristic of meta-coupling across the pyridine ring.

C NMR Data (100 MHz, DMSO-d

Shift (, ppm)	Carbon Type	Assignment
165.2	C=O	COOH (Carboxylic Acid)
163.8	Quaternary	C6 (Adjacent to N, attached to CH OH)
150.1	Quaternary	C2 (Adjacent to N, attached to Cl)
142.5	Quaternary	C4 (Ipso to COOH)
122.4	CH (Aromatic)	C3 (Ortho to Cl)
119.8	CH (Aromatic)	C5 (Ortho to CH OH)
63.5	CH	CH OH

Mass Spectrometry (MS)

The chlorine atom provides a distinct isotopic signature crucial for confirmation.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids) or Positive Mode.
- Isotope Pattern: Chlorine naturally exists as

Cl (75.8%) and

Cl (24.2%), creating a characteristic 3:1 ratio in the molecular ion cluster.

Data Table:

Ionization	m/z (Monoisotopic)	Species	Pattern Note
------------	--------------------	---------	--------------

| ESI (+) | 188.01 | [M+H]

(

Cl) | Base peak. | | ESI (+) | 190.01 | [M+H]

(

Cl) | ~33% intensity of base peak. | | ESI (-) | 185.99 | [M-H]

(

Cl) | Deprotonated acid. | | ESI (-) | 187.99 | [M-H]

(

Cl) | ~33% intensity of base peak. |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

- 3400–2800 cm

(Broad): O-H stretching. The carboxylic acid O-H forms a broad dimer band, overlapping with the sharper alcohol O-H stretch.

- 1715 cm

(Strong): C=O stretching (Carboxylic acid).

- 1595, 1550 cm

(Medium): C=N and C=C pyridine ring vibrations.

- 1050 cm

(Medium/Strong): C-O stretch (Primary alcohol, CH
-OH).

- 740–780 cm

(Medium): C-Cl stretching (often weak/obscured but characteristic of chloro-aromatics).

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

Pyridine acids often suffer from aggregation or poor solubility in non-polar solvents.

- Solvent Choice: Use DMSO-d

(99.9% D). Avoid CDCl

as the acid may not dissolve or will give broad peaks due to hydrogen bonding.

- Preparation: Weigh 5–10 mg of the solid into a clean vial. Add 0.6 mL DMSO-d

.

- Validation:

- Check: If the solution is cloudy, sonicate for 30 seconds.

- D

O Shake: To confirm the OH and COOH assignments, run a standard proton spectrum, then add 1 drop of D

O, shake, and re-run. The peaks at 13.8 ppm and 5.55 ppm should disappear, and the doublet at 4.62 ppm should collapse to a singlet.

Protocol 2: LC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 2.1 x 50 mm).

- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 254 nm (aromatic) and MS ESI (+/-).
- Success Criteria: A single UV peak >95% area. MS spectrum under the peak must show the 3:1 isotope ratio (m/z 188/190).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 236985, 2-Chloroisonicotinic acid. Retrieved from [[Link](#)]. (Used for core pyridine-4-carboxylic acid spectral baselines).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Chloro-6-hydroxymethyl-isonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2876389#2-chloro-6-hydroxymethyl-isonicotinic-acid-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com